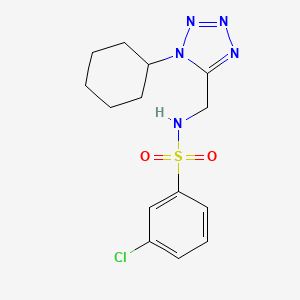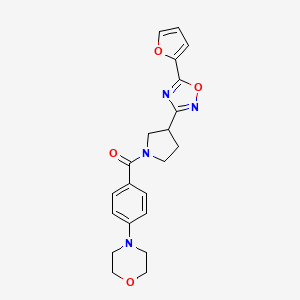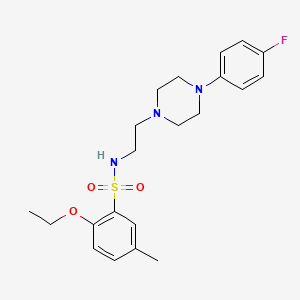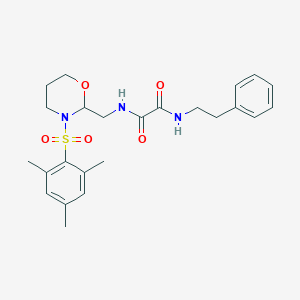
2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide, also known as QMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. QMA belongs to the class of pyrimidine-based compounds and has been synthesized using various methods.
作用机制
The mechanism of action of 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide is not fully understood. However, studies have suggested that this compound exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. This compound has also been found to interact with various proteins, including HSP90 and HDAC6, which are involved in cancer progression.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been found to induce apoptosis by activating caspase-3 and caspase-9 and inhibiting Bcl-2 expression. This compound has also been found to inhibit angiogenesis by suppressing the expression of VEGF and MMP-2. In inflammation research, this compound has been found to inhibit the production of pro-inflammatory cytokines, including TNF-α and IL-1β. In neurodegenerative disorder research, this compound has been found to reduce oxidative stress and inflammation by increasing the expression of antioxidant enzymes, including SOD and CAT.
实验室实验的优点和局限性
2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide has several advantages for lab experiments, including its high yield synthesis method, its potential therapeutic applications in various diseases, and its ability to modulate various signaling pathways. However, this compound also has limitations, including its limited solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide research, including its potential use as a therapeutic agent in cancer, inflammation, and neurodegenerative disorders. Further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Additionally, studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical trials. Finally, studies are needed to develop novel this compound derivatives with improved solubility and pharmacokinetic properties.
Conclusion
In conclusion, this compound is a pyrimidine-based compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. This compound exerts its therapeutic effects by modulating various signaling pathways and interacting with various proteins. This compound has several advantages for lab experiments, including its high yield synthesis method and its potential therapeutic applications. However, this compound also has limitations, including its limited solubility in water and potential toxicity at high concentrations. There are several future directions for this compound research, including its potential use as a therapeutic agent and the development of novel this compound derivatives.
合成方法
2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide can be synthesized using various methods, including the reaction of 2-chloro-N-(quinolin-3-yl)acetamide with 4-methyl-6-oxo-1,6-dihydropyrimidine in the presence of a base. Another method involves the reaction of 2-chloro-N-(quinolin-3-yl)acetamide with 4-methyl-6-oxypyrimidine-2-thiol in the presence of a base. Both methods result in the formation of this compound with high yields.
科学研究应用
2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In inflammation research, this compound has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
属性
IUPAC Name |
2-(4-methyl-6-oxopyrimidin-1-yl)-N-quinolin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-11-6-16(22)20(10-18-11)9-15(21)19-13-7-12-4-2-3-5-14(12)17-8-13/h2-8,10H,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCLHDZBKQCIBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NC2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-bromophenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2467514.png)
![N-(4-ethoxyphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2467515.png)

![(2S,4R)-5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid](/img/no-structure.png)


![6-tert-butyl-3-[(3,5-dichlorophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2467523.png)
![5-((2,6-Dimethylmorpholino)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2467524.png)
![4-(3-Methylpiperidin-1-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine hydrochloride](/img/structure/B2467525.png)

![4-[3-(Trifluoromethyl)benzyl]-3,5-thiomorpholinedione](/img/structure/B2467531.png)

